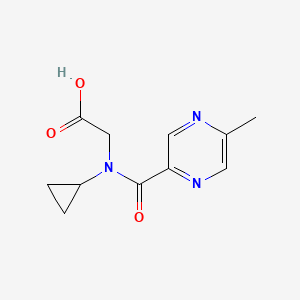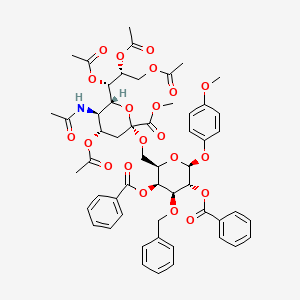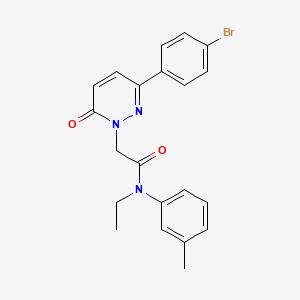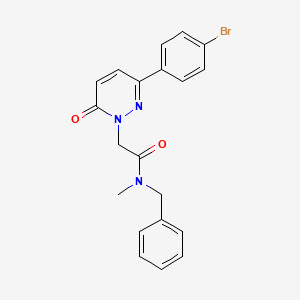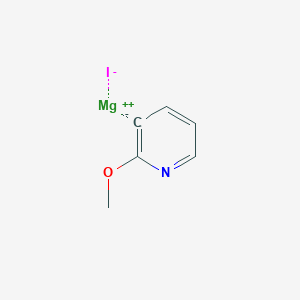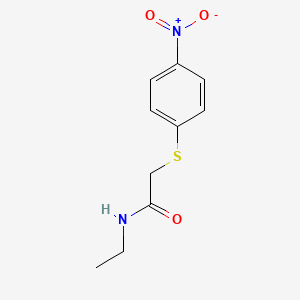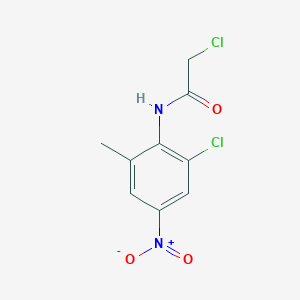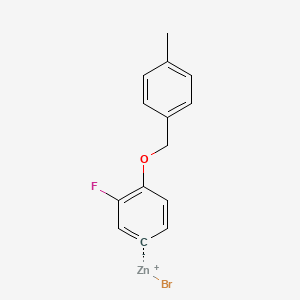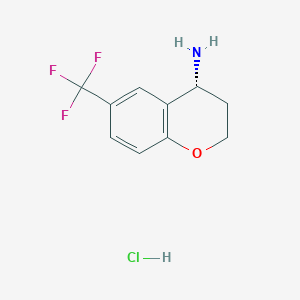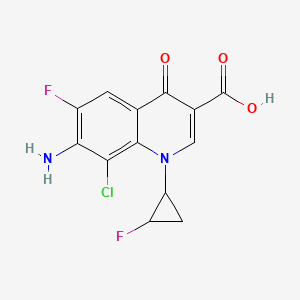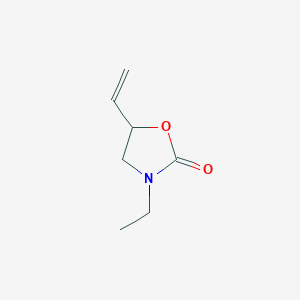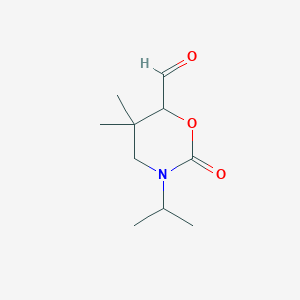
3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde is an organic compound with a complex structure that includes an oxazinane ring, an isopropyl group, and a carbaldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with a suitable aldehyde under acidic conditions to form the oxazinane ring. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The oxazinane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carboxylic acid.
Reduction: 3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-methanol.
Substitution: Various substituted oxazinane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde group.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This reactivity makes it a useful tool in biochemical studies to investigate protein function and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Isopropyl-5,5-dimethyl-1,3-dioxane: Similar in structure but lacks the aldehyde group.
N-[(2,5-Dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl): Contains a different heterocyclic ring system.
Eigenschaften
Molekularformel |
C10H17NO3 |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
5,5-dimethyl-2-oxo-3-propan-2-yl-1,3-oxazinane-6-carbaldehyde |
InChI |
InChI=1S/C10H17NO3/c1-7(2)11-6-10(3,4)8(5-12)14-9(11)13/h5,7-8H,6H2,1-4H3 |
InChI-Schlüssel |
WNOKWXAEGQRVCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CC(C(OC1=O)C=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzofuran-5-yl)oxy)propan-2-one](/img/structure/B14887696.png)
